molecular formula C7H6N2 B057721 5-Cyano-2-picoline CAS No. 3222-48-8

5-Cyano-2-picoline

Cat. No.: B057721
CAS No.: 3222-48-8
M. Wt: 118.14 g/mol
InChI Key: PBLOYQAQGYUPCM-UHFFFAOYSA-N
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Description

5-Cyano-2-picoline, also known by its CAS Registry Number 3222-48-8, is a chemical compound with the molecular formula C7H6N2 . Its molecular weight is 118.1359 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Ammoxidation of Picolines : Modified silicoaluminophosphate (SAPO) molecular sieves, like Sb–V-SAPO-5, Mo–V-SAPO-5, and Mn–V-SAPO-5, have shown high activity in the ammoxidation of picolines, which is relevant for the production of cyano derivatives like 5-Cyano-2-picoline (N. Srinivas et al., 2000).

  • Lanthanide Perchlorate Complexes : Research on complexes of lanthanide perchlorates with cyano and chloro derivatives of picoline suggests potential applications in materials science and coordination chemistry (N. Navaneetham & S. Soundararajan, 1981).

  • Organometallic Anticancer Complexes : Certain organometallic iridium complexes, which include derivatives of picolines, have been studied for their anticancer properties, demonstrating potential therapeutic applications (Zhe Liu et al., 2011).

  • Electrophosphorescence Applications : Compounds like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes, related to this compound, have been synthesized for applications in electrophosphorescent devices, suggesting their use in display technology (Wenguan Zhang et al., 2010).

  • Photochemical Processes : The study of photochemical reactions involving picoline N-oxides, related to this compound, could have implications in the field of photochemistry and environmental studies (N. Hata, 1961).

  • Reducing Agent in Organic Synthesis : 2-Picoline-borane, a compound related to this compound, is used as a non-toxic reducing agent in oligosaccharide labeling by reductive amination, highlighting its role in biochemical applications (L. Ruhaak et al., 2010).

  • Catalysis in Organic Synthesis : The catalytic reduction of 5-nitrofuran compounds by a rhodium complex involving picoline demonstrates its application in catalysis and antibacterial activity studies (M. Farkas et al., 2006).

Safety and Hazards

5-Cyano-2-picoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, primarily targets enzymes involved in metabolic pathways. Notably, it has been used in the synthesis of inhibitors for inosine 5’-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase . IMPDH is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, while procollagen C-proteinase is involved in collagen maturation.

Properties

IUPAC Name

6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLOYQAQGYUPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300134
Record name 5-Cyano-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-48-8
Record name 3222-48-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyano-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 6-Methylnicotinonitrile?

A1: 6-Methylnicotinonitrile can be synthesized through several routes. One common approach involves the reaction of malononitrile with 4-methylpentan-2-one and an aryl carboxaldehyde in the presence of ammonium acetate []. Another method utilizes ylidenemalononitrile enamines, which undergo cyclization reactions with various reagents to afford substituted nicotinonitriles, including 6-Methylnicotinonitrile derivatives [].

Q2: What are the key structural features of 6-Methylnicotinonitrile?

A2: 6-Methylnicotinonitrile is a pyridine derivative with a methyl group at the 6th position and a nitrile group at the 5th position.

    Q3: What types of biologically active compounds can be synthesized using 6-Methylnicotinonitrile as a starting material?

    A3: 6-Methylnicotinonitrile serves as a valuable precursor for a diverse range of compounds, including:

    • Pyridopyrimidines: These compounds are synthesized by reacting 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride followed by treatment with hydrogen chloride []. They have shown potential biological activities.
    • Substituted Nicotinamides: These derivatives, synthesized through various modifications of the 6-Methylnicotinonitrile core [], exhibit a wide range of pharmacological activities.
    • Thiosemicarbazones: Derivatives incorporating the 6-methylnicotinonitrile moiety have been explored for their anticancer activity, specifically as inhibitors of ribonucleotide reductase [].

    Q4: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 6-Methylnicotinonitrile?

    A4: Yes, SAR studies have been conducted, particularly with thiosemicarbazone derivatives of 6-methylnicotinonitrile. Research suggests that the presence of small alkylamino substituents, like methylamino, ethylamino, and allylamino, at the 5-position of the pyridine ring significantly enhances the inhibitory activity against ribonucleotide reductase and improves antitumor activity in mice [].

    Q5: Are there any reported applications of 6-Methylnicotinonitrile derivatives in medicinal chemistry?

    A5: While the provided abstracts do not discuss specific drug candidates, the research highlights the potential of 6-Methylnicotinonitrile derivatives in medicinal chemistry:

    • Anticancer Agents: The potent inhibition of ribonucleotide reductase by certain 6-Methylnicotinonitrile thiosemicarbazones suggests their potential as anticancer agents [].
    • Anti-breast Cancer Agents: Research indicates the development of novel 3-pyridinecarbonitriles, structurally related to 6-Methylnicotinonitrile, incorporating sulfonamide moieties, as potential anti-breast cancer agents [, ].

    Q6: What are the limitations of using 6-Methylnicotinonitrile in organic synthesis?

    A6: While 6-Methylnicotinonitrile offers versatility, some limitations exist:

    • Yield Variability: The yields of reactions involving 6-Methylnicotinonitrile and its derivatives can be inconsistent and substrate-dependent, ranging from trace amounts to good yields [].
    • Limited Scope: The scope of some reactions, such as those using ylidenemalononitrile enamines, might be limited to specific substrates and reaction conditions [].

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